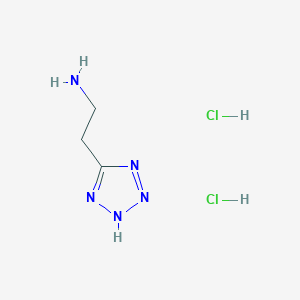

2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine dihydrochloride

Description

2-(1H-1,2,3,4-Tetrazol-5-yl)ethan-1-amine dihydrochloride is an organic compound featuring a tetrazole ring linked to an ethylamine backbone, stabilized as a dihydrochloride salt. The tetrazole group serves as a bioisostere for carboxylic acids, offering enhanced metabolic stability and improved solubility in aqueous media. This compound is of interest in pharmaceutical chemistry, particularly in drug design targeting receptors where nitrogen-rich heterocycles are critical .

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5.2ClH/c4-2-1-3-5-7-8-6-3;;/h1-2,4H2,(H,5,6,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPMTTIUEICYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NNN=N1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of glycine with sodium azide and triethyl orthoformate in acetic acid at elevated temperatures . The reaction proceeds through a cyclization process to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tetrazole ring can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted tetrazole derivatives.

Scientific Research Applications

2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a systematic comparison with structurally related compounds, emphasizing molecular features, physicochemical properties, and applications.

Table 1: Key Features of 2-(1H-1,2,3,4-Tetrazol-5-yl)ethan-1-amine Dihydrochloride and Analogs

*Calculated molecular weight based on formula C₃H₁₀Cl₂N₅.

Key Differences and Implications

a) Heterocycle Type

- Tetrazole vs. Triazole/Thiazole: The tetrazole ring in the target compound has five-membered aromaticity with four nitrogen atoms, enhancing hydrogen-bonding capacity and acidity (pKa ~4.9) compared to triazoles (pKa ~8–10) or thiazoles (non-acidic). This makes tetrazoles superior bioisosteres for carboxylic acids in drug design .

b) Backbone and Substituent Variations

- Ethylamine vs. Propylamine : The ethylamine chain in the target compound offers shorter linkage compared to propylamine derivatives (e.g., 2-(tetrazol-5-yl)propan-1-amine hydrochloride), which may reduce steric hindrance in target interactions .

c) Salt Form

- Dihydrochloride vs. Hydrochloride: The dihydrochloride salt form (target compound) enhances water solubility compared to monohydrochloride analogs, facilitating formulation in aqueous systems .

Biological Activity

2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine dihydrochloride, commonly referred to as tetrazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Formula: C3H7N5·2HCl

Molecular Weight: 149.58 g/mol

CAS Number: 33841-57-5

Appearance: White powder

Melting Point: 125-127 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include its antitumor effects, neuroprotective properties, and potential as an antimicrobial agent.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a series of tetrazole derivatives were synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The results indicated that compounds containing the tetrazole moiety exhibited significant growth inhibition in cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(1H-tetrazol-5-yl)ethan-1-amine | HT-29 | 0.36 |

| 2-(1H-tetrazol-5-yl)ethan-1-amine | H460 | 0.97 |

| Doxorubicin | HT-29 | 3.61 |

The above data suggests that the tetrazole derivative is more potent than doxorubicin in certain contexts, indicating its potential as a lead compound for further development in cancer therapy .

Neuroprotective Effects

In addition to its antitumor properties, this compound has shown promise in neuroprotection. A study investigated its effects on neuronal cell lines subjected to oxidative stress. The results demonstrated that the compound could significantly reduce cell death and promote survival through mechanisms involving the modulation of oxidative stress pathways.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : The ability to scavenge free radicals contributes to its neuroprotective effects.

Case Studies

Several case studies have documented the efficacy of tetrazole derivatives in preclinical models:

- Study on Antitumor Activity : In vitro assays demonstrated that a series of synthesized tetrazole derivatives displayed varying degrees of cytotoxicity against human cancer cell lines. The most active compounds were those with specific substitutions on the phenyl ring.

- Neuroprotection Study : In a model of oxidative stress-induced neuronal damage, treatment with the tetrazole derivative resulted in a significant reduction in reactive oxygen species (ROS) levels and improved neuronal survival rates.

Q & A

Basic Research Question

- X-ray Crystallography : Resolves bond angles and confirms tetrazole ring protonation states (e.g., 1H vs. 2H tautomers) .

- NMR Spectroscopy : and NMR identify amine proton environments (δ 2.8–3.2 ppm) and tetrazole carbons (δ 145–155 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHClN; MW 185.06 g/mol) .

How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Advanced Research Question

Stability Protocols :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C typical for tetrazoles) .

- Light Sensitivity : Store solutions in amber vials and test UV-vis absorption changes under controlled光照 .

What methodological approaches are used to evaluate the enzyme inhibition potential of this compound?

Basic Research Question

- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., for proteases or kinases).

- Docking Studies : Utilize molecular modeling (AutoDock Vina) to predict binding to active sites, leveraging the tetrazole’s hydrogen-bonding capacity .

- Selectivity Screening : Test against panels of related enzymes (e.g., cytochrome P450 isoforms) to assess off-target effects .

How does the dihydrochloride salt form influence the compound’s reactivity in coordination chemistry?

Advanced Research Question

The hydrochloride groups:

- Enhance Solubility : Improve aqueous solubility for biological assays.

- Coordination Sites : The amine and tetrazole nitrogen atoms act as ligands for metal ions (e.g., Cu, Zn).

Experimental Design : Conduct titrations with metal salts in DMSO/water mixtures, monitored by UV-vis and cyclic voltammetry .

What strategies mitigate challenges in scaling up synthesis without compromising yield?

Advanced Research Question

- Flow Chemistry : Continuous flow systems reduce exothermic risks during sodium azide reactions.

- Green Chemistry : Replace acetic acid with biodegradable solvents (e.g., ethanol/water) .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor cyclization in real time .

How can researchers validate the compound’s role as a biochemical probe in enzyme interaction studies?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Mutagenesis Studies : Compare binding to wild-type vs. active-site mutant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.